molecular formula C6H8ClN3OS2 B12768522 1,3,4-Thiadiazole, 2-amino-5-(2-thienyl)-, hydrochloride, hydrate CAS No. 102367-70-4

1,3,4-Thiadiazole, 2-amino-5-(2-thienyl)-, hydrochloride, hydrate

Cat. No.: B12768522
CAS No.: 102367-70-4
M. Wt: 237.7 g/mol
InChI Key: VGDQXNBGRIYDHP-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole, 2-amino-5-(2-thienyl)-, hydrochloride, hydrate is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can yield the desired 1,3,4-thiadiazole derivatives . Another method involves the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide .

Industrial Production Methods

Industrial production methods for 1,3,4-thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity in industrial production .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole derivatives can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3,4-thiadiazole derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiadiazole ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3,4-thiadiazole, 2-amino-5-(2-thienyl)-, hydrochloride, hydrate include other 1,3,4-thiadiazole derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2-amino-5-methyl-1,3,4-thiadiazole .

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of the thiadiazole ring with a thienyl group.

Properties

CAS No.

102367-70-4

Molecular Formula

C6H8ClN3OS2

Molecular Weight

237.7 g/mol

IUPAC Name

5-thiophen-2-yl-1,3,4-thiadiazol-2-amine;hydrate;hydrochloride

InChI

InChI=1S/C6H5N3S2.ClH.H2O/c7-6-9-8-5(11-6)4-2-1-3-10-4;;/h1-3H,(H2,7,9);1H;1H2

InChI Key

VGDQXNBGRIYDHP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C(S2)N.O.Cl

Origin of Product

United States

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